molecular formula C10H8N4O2 B5608885 2-(2-furyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-(2-furyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B5608885
M. Wt: 216.20 g/mol
InChI Key: AAWUTDPXANSJFY-UHFFFAOYSA-N
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Description

2-(2-furyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a furan ring, a triazole ring, and a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-furyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridines with nitriles in the presence of a catalyst such as CuO_x_–ZnO/Al_2O_3–TiO_2 can yield the desired triazolopyrimidine structure . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl or Pb(OAc)_4 .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of environmentally friendly oxidizers such as PIFA (PhI(OCOCF_3)_2) and I_2/KI has been explored to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-furyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like NaOCl or Pb(OAc)_4.

    Reduction: Reduction reactions can be carried out using reducing agents such as NaBH_4.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: NaOCl, Pb(OAc)_4, MnO_2

    Reduction: NaBH_4, LiAlH_4

    Substitution: Halogens (e.g., Br_2, Cl_2), alkylating agents (e.g., CH_3I)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the furan ring.

Scientific Research Applications

2-(2-furyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-furyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-furyl)-5-methyl[1,2,4]triazolo[1,5-a]pyridine
  • 2-(2-furyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrazine
  • 2-(2-furyl)-5-methyl[1,2,4]triazolo[1,5-a]pyridazine

Uniqueness

2-(2-furyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific combination of a furan ring, a triazole ring, and a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(furan-2-yl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c1-6-5-8(15)14-10(11-6)12-9(13-14)7-3-2-4-16-7/h2-5H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWUTDPXANSJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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